molecular formula C18H16O5 B5504428 ETHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE

ETHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE

Cat. No.: B5504428
M. Wt: 312.3 g/mol
InChI Key: MXFMRWMPMQIOSC-UHFFFAOYSA-N
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Description

ETHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE is a synthetic organic compound with the molecular formula C18H18O6. It is a derivative of benzo[c]chromene, a class of compounds known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE typically involves the reaction of 4-methyl-6-oxo-6H-benzo[c]chromene-3-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of esterification and organic synthesis apply, with considerations for scalability, cost-effectiveness, and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE is unique due to its specific ester linkage and the presence of the benzo[c]chromene core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-3-21-16(19)10-22-15-9-8-13-12-6-4-5-7-14(12)18(20)23-17(13)11(15)2/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFMRWMPMQIOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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